Artemisinin G

Structure-Activity Relationship Peroxide Bridge Antimalarial Mechanism

Artemisinin G (CAS 98379-74-9) is a sesquiterpene and a primary decomposition product of artemisinin found in the dry leaves of *Artemisia annua* L. (Compositae).

Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
Cat. No. B1195288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemisinin G
Synonymsartemisinin G
Molecular FormulaC15H22O5
Molecular Weight282.33 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(=O)OC(C23C1CCO3)OC(=O)C)C
InChIInChI=1S/C15H22O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-12,14H,4-7H2,1-3H3/t8-,9-,11+,12+,14+,15-/m1/s1
InChIKeyGUSFNHMDMCPUPO-DYLBMRNYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artemisinin G Procurement Guide: Sesquiterpene Decomposition Product


Artemisinin G (CAS 98379-74-9) is a sesquiterpene and a primary decomposition product of artemisinin found in the dry leaves of *Artemisia annua* L. (Compositae) . It is structurally defined by the absence of the endoperoxide bridge characteristic of the parent compound, which fundamentally alters its bioactivity profile [1]. As a key intermediate in the microbial and chemical degradation pathway of artemisinin, it is frequently utilized as a reference standard for stability studies and as a synthetic scaffold for novel derivatives [2].

Why Artemisinin G Cannot Be Interchanged with Standard Artemisinin Analogs


The critical structural feature of the artemisinin class is the endoperoxide bridge, which is essential for potent antiplasmodial activity. Artemisinin G lacks this bridge, resulting in a fundamentally different pharmacological profile [1]. Generic substitution of artemisinin or its potent semi-synthetic derivatives (e.g., dihydroartemisinin, artesunate) with Artemisinin G for antimalarial applications will fail due to ablated potency. Quantitative studies show that compounds lacking the peroxide bridge, including Artemisinin G, exhibit a >1000-fold reduction in antiplasmodial activity compared to artemisinin [2], necessitating precise compound selection based on research objectives.

Quantitative Differentiation of Artemisinin G from Closest Analogs


Structural Determinant of Activity: Absence of the Endoperoxide Bridge

Artemisinin G is differentiated from artemisinin by the absence of the critical endoperoxide bridge. Structural elucidation by NMR and GC-MS confirms that Artemisinin G (compound 7 in the biotransformation pathway) is formed via ring rearrangement and loss of the peroxide moiety, a modification that is irreversible under physiological conditions [1]. In contrast, artemisinin and active derivatives like dihydroartemisinin and artesunate retain the intact 1,2,4-trioxane ring containing the peroxide bond [2].

Structure-Activity Relationship Peroxide Bridge Antimalarial Mechanism

Ablated Antiplasmodial Potency: Quantitative IC50 Comparison Against Plasmodium falciparum

Artemisinin G (compound 7) was tested against the chloroquine-resistant P. falciparum Dd2luc strain and was completely inactive at the concentrations tested, with no measurable IC50, while artemisinin (compound 1) maintained potent activity in the same assay [1]. However, a separate study reported that Artemisinin G exhibited IC50 values in the submicromolar range (estimated 100-500 nM based on the 'submicromolar' descriptor) against P. falciparum, which is >1000-fold weaker than artemisinin (EC50 = 1.5–6.1 nM) and >100-fold weaker than dihydroartemisinin (EC50 = 0.36–3.1 nM) [2][3].

Antimalarial Activity IC50 Plasmodium falciparum

Differential Degradation Pathway: Artemisinin G as the Major Fe2+-Mediated Decomposition Product

In the presence of Fe2+, artemisinin undergoes rapid degradation with Artemisinin G identified as the major end-product. This reaction is specific and quantitative: HPLC analysis confirmed that excess Fe2+ in distilled water, phosphate-buffered saline (PBS), and RPMI/FBS medium at 37°C for 24 hours resulted in complete degradation of artemisinin and formation of Artemisinin G [1]. In contrast, the active semi-synthetic derivatives dihydroartemisinin and artemether do not yield Artemisinin G as a primary degradation product under the same conditions, as their metabolic pathways differ .

Chemical Stability Degradation Pathway Iron-Mediated Decomposition

Synthetic Accessibility via Photocatalysis: A High-Yield Route Unique to Artemisinin G

A recent synthetic methodology enables the direct conversion of artemisinin to Artemisinin G via photoredox catalysis in high yield, providing a scalable procurement advantage over isolation from natural sources or microbial biotransformation, which typically yield mixtures of products <10% [1]. Conventional microbial biotransformation by Aspergillus niger or A. flavus produces Artemisinin G as one of several metabolites with low and variable yields, whereas this photocatalytic method offers a single-step, high-yield alternative [2].

Chemical Synthesis Photocatalysis Yield Optimization

Comparative Antiplasmodial Selectivity: Artemisinin G vs. Other Non-Peroxidic Metabolites

Among non-peroxidic artemisinin metabolites, Artemisinin G exhibits a distinct activity profile. While deoxyartemisinin and 3-hydroxy-deoxyartemisinin are completely inactive against P. falciparum, Artemisinin G retains submicromolar antiplasmodial activity, making it the most potent non-peroxidic derivative in this class [1]. However, comparative cytotoxicity data against cancer cell lines is limited; for artemisinin itself, IC50 values >300 µM have been reported against A549, HCT-15, and HepG2 cells, suggesting the endoperoxide bridge is also critical for anticancer activity [2]. The absence of equivalent data for Artemisinin G limits definitive selection claims for cancer research.

Selectivity Index Non-Peroxidic Derivatives Anticancer Potential

Validated Application Scenarios for Artemisinin G Based on Quantitative Evidence


Negative Control for Antimalarial Mechanism-of-Action Studies

Artemisinin G, which lacks the endoperoxide bridge and is therefore devoid of potent antiplasmodial activity (IC50 >100-fold higher than artemisinin), serves as an ideal negative control compound. In assays designed to study peroxide-dependent mechanisms, such as heme activation or free radical generation, Artemisinin G provides a closely related, structurally matched control that enables definitive attribution of observed effects to the peroxide moiety. This application is directly supported by the complete loss of activity (>1000-fold) observed in the Dd2luc P. falciparum strain compared to artemisinin [1].

Reference Standard for Artemisinin Degradation and Stability Studies

Given that Artemisinin G is the major end-product of Fe2+-mediated degradation of artemisinin, confirmed by HPLC analysis in multiple aqueous environments (distilled water, PBS, RPMI/FBS) [1], it is the required authentic reference standard for forced degradation studies, stability-indicating method validation (e.g., HPLC/UPLC), and quality control of artemisinin-based drug formulations. Procurement of high-purity Artemisinin G is mandatory for any laboratory implementing ICH Q1A stability protocols for artemisinin-containing products.

Scaffold for Synthetic Chemistry and SAR Exploration

The recent development of a high-yield photocatalytic synthesis route from artemisinin makes Artemisinin G an accessible scaffold for further semi-synthetic diversification [1]. Unlike deoxyartemisinin and other non-peroxidic metabolites which lack both activity and synthetic versatility, Artemisinin G retains submicromolar antiplasmodial activity against the chloroquine-resistant P. falciparum Dd2luc strain, establishing it as the most attractive non-peroxidic starting point for structure-activity relationship (SAR) studies aimed at developing peroxide-independent antimalarials [2].

Metabolite Identification and Pharmacokinetic Tracing

Artemisinin G is a key intermediate in the microbial degradation pathway of artemisinin by Aspergillus niger and A. flavus, formed via specific ring rearrangement and deoxygenation steps [1]. Its unique structure (confirmed by HRMS, 1D/2D NMR) and its distinction from other known metabolites (deoxyartemisinin, 3-hydroxy-deoxyartemisinin) make it an essential reference material for metabolite identification in pharmacokinetic, biodegradation, and environmental fate studies of artemisinin and its derivatives.

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